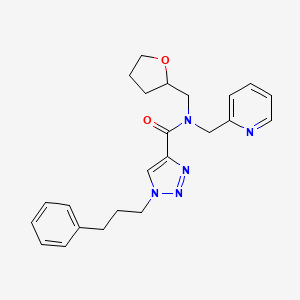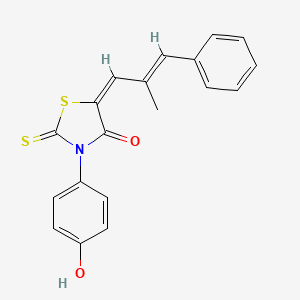
N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNS, is a chemical compound that has garnered attention in the scientific community due to its potential as a research tool. MNS is a non-peptidic molecule that has been shown to modulate protein-protein interactions, making it a promising candidate for drug discovery and development.
Applications De Recherche Scientifique
MNS has been shown to have potential as a research tool in various scientific fields. One of its primary applications is in drug discovery and development, as it has been shown to modulate protein-protein interactions that are involved in various diseases. MNS has also been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of MNS involves its ability to bind to specific domains on proteins, modulating their interactions with other proteins. This can lead to changes in cellular signaling pathways and ultimately affect cellular processes. MNS has been shown to bind to the SH2 domain of Grb2, a protein involved in cell signaling, and disrupt its interaction with other proteins.
Biochemical and Physiological Effects
MNS has been shown to have various biochemical and physiological effects. In one study, MNS was shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in insulin signaling. This suggests that MNS may have potential as a treatment for diabetes. MNS has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MNS in lab experiments is its ability to modulate protein-protein interactions in a non-peptidic manner. This makes it a promising candidate for drug discovery and development. However, one of the limitations of using MNS is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving MNS. One area of interest is in the development of MNS-based drugs for the treatment of various diseases. Another area of interest is in the development of new methods for synthesizing MNS and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of MNS and its potential as a research tool.
Méthodes De Synthèse
The synthesis of MNS involves a multi-step process that begins with the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride to form 2-methoxy-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride and N-(tert-butoxycarbonyl)glycine to form N~1~-(2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-20-13-6-5-12-19(20)22-21(25)15-23(16-8-7-9-17(14-16)24(26)27)31(28,29)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIARLLSTUFXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6092617.png)

![2-(4-fluorophenyl)-4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092630.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6092636.png)
![N-[4-(acetylamino)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6092637.png)
![3-(1,3-benzodioxol-5-yl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6092644.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6092657.png)

![N-(4-ethoxyphenyl)-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B6092667.png)

![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6092694.png)
![3-[(4-methylphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6092702.png)
![tert-butyl 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate](/img/structure/B6092707.png)
![1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)
